4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a synthetic organic compound featuring a complex structure of heterocycles, which showcases its potential in various scientific applications. This compound is noteworthy due to its unique molecular configuration, making it a subject of interest in medicinal chemistry and material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves several key steps:
Starting Material: The synthesis typically starts from commercially available precursors, such as 2-methylpyridine.
Formation of the Pyridine Derivative: By treating 2-methylpyridine with a chlorinating agent, we obtain 2-chloromethylpyridine.
Piperidine Nucleophilic Substitution: Reacting 2-chloromethylpyridine with piperidin-1-yl derivatives through a nucleophilic substitution leads to the formation of a piperidin-1-yl-pyridine intermediate.
Thioether Formation: Introducing a thiol compound under controlled conditions facilitates the formation of the methylsulfanyl group.
Final Cyclization: Finally, a cyclization step with cyanogen bromide yields the target compound, this compound.
Industrial Production Methods
Industrial production involves scaling up the aforementioned synthetic routes using batch or continuous flow processes. Emphasis is placed on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several key types of reactions:
Oxidation: Oxidation reactions involve the methylsulfanyl group, which can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce nitro groups or other oxidized states within the molecule.
Substitution: Nucleophilic and electrophilic substitutions can occur on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents include lithium aluminium hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride, alkyl halides, and halogenating agents are commonly used.
Major Products Formed
Oxidation: Yields sulfoxide and sulfone derivatives.
Reduction: Produces amines from nitro compounds.
Substitution: Results in various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for designing complex molecular architectures and investigating reaction mechanisms.
Biology
In biological research, it is studied for its interactions with various biological targets, aiding in understanding biochemical pathways.
Medicine
Medically, it shows promise as a potential pharmaceutical agent for treating diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. Its pyridine and pyrimidine rings facilitate interactions with nucleic acids or proteins, influencing biochemical pathways and physiological responses. The exact mechanisms often involve inhibition or activation of these targets, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
When compared with other similar compounds, 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its unique combination of structural features and reactivity profiles.
Similar Compounds
2-(Methylsulfanyl)pyrimidine-5-carbonitrile: Lacks the piperidin-1-yl and pyridine rings, resulting in different reactivity and application profiles.
4-(3-{[Methoxy]methyl}piperidin-1-yl)pyrimidine-5-carbonitrile: Features a methoxy group instead of the 2-methylpyridin-4-yloxy group, impacting its biological and chemical properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields, making it an exciting compound for further study.
Properties
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-13-8-16(5-6-20-13)24-12-14-4-3-7-23(11-14)17-15(9-19)10-21-18(22-17)25-2/h5-6,8,10,14H,3-4,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCXHYRVIFSDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC=C3C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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